molecular formula C18H16ClNO2 B3022050 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride CAS No. 943825-22-7

2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride

Cat. No. B3022050
CAS RN: 943825-22-7
M. Wt: 313.8 g/mol
InChI Key: FSRDDXOKSKFDFO-UHFFFAOYSA-N
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Description

“2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 943825-22-7 . It has a molecular weight of 313.78 and its IUPAC name is (2-methyl-4-phenyl-3-quinolinyl)acetic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H15NO2.ClH/c1-12-15(11-17(20)21)18(13-7-3-2-4-8-13)14-9-5-6-10-16(14)19-12;/h2-10H,11H2,1H3,(H,20,21);1H . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA . Unfortunately, other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Chemistry and Synthesis

  • Research by Caiazza et al. (1995) involved the synthesis of various acetic esters, including those related to phenyl and quinolin-2-yl groups, to explore their anti-inflammatory activities. These compounds showed low anti-inflammatory activity based on inhibition of prostaglandin PGE2 or tumor necrosis factor α (Caiazza, Prager, & Schafer, 1995).

Antimicrobial Studies

  • Patel and Barat (2010) synthesized a series of compounds with quinazolin-4(3H)-one structures, which were screened for in vitro antimicrobial activity. Some compounds exhibited promising results against various bacteria and fungi (Patel & Barat, 2010).
  • Another study by Fathalla and Pazdera (2007) focused on the chemoselective reactions of certain quinazolin-4-yl compounds, possibly related to 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride, to study their chemical properties (Fathalla & Pazdera, 2007).

Synthesis Techniques

  • A paper by Tiwari, Parvez, and Meshram (2011) described the synthesis of isoxazolines using acetic acid aqueous solution under ultrasound irradiation, a method that could be applicable to similar quinoline derivatives (Tiwari, Parvez, & Meshram, 2011).
  • Acharyulu et al. (2009) reported the synthesis of various acetic acid esters with quinazolin-2-yl structures, highlighting a novel approach in chemical synthesis (Acharyulu, Dubey, Reddy, & Suresh, 2009).

Pharmaceutical Applications

  • Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides, exploring their analgesic and anti-inflammatory activities. These compounds showed potential pharmaceutical applications, including those related to quinazolin-3(3H)-yl structures (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(2-methyl-4-phenylquinolin-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2.ClH/c1-12-15(11-17(20)21)18(13-7-3-2-4-8-13)14-9-5-6-10-16(14)19-12;/h2-10H,11H2,1H3,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRDDXOKSKFDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1CC(=O)O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610032
Record name (2-Methyl-4-phenylquinolin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17401-15-9
Record name (2-Methyl-4-phenylquinolin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride
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2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride
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2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride
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